![molecular formula C11H18ClNO3 B2762406 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone CAS No. 2411283-90-2](/img/structure/B2762406.png)
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone, also known as CNO, is a chemical compound that is widely used in scientific research. This compound has gained popularity in recent years due to its unique properties and potential applications in various fields of research.
Mechanism of Action
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone activates DREADDs by binding to a specific site on the receptor. This binding induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways leads to the activation or inhibition of specific neurons, depending on the type of DREADD used.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to have a wide range of biochemical and physiological effects. These effects are dependent on the type of DREADD used and the specific neurons that are activated. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to modulate neuronal activity, alter synaptic plasticity, and regulate various physiological processes such as feeding behavior and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in lab experiments is its selectivity for specific neurons. This allows researchers to study the function of specific neurons in the brain without affecting other neurons or systems. However, one of the limitations of using 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is its potential for off-target effects. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to activate other receptors in addition to DREADDs, which can lead to unwanted effects.
Future Directions
There are several future directions for the use of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in scientific research. One area of interest is the development of new DREADDs that are more selective and have fewer off-target effects. Another area of interest is the use of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in the treatment of various neurological and psychiatric disorders. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone has been shown to have potential therapeutic effects in animal models of depression, anxiety, and addiction. Further research is needed to determine the safety and efficacy of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in humans.
Conclusion:
In conclusion, 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is a chemical compound that is widely used in scientific research. Its unique properties and potential applications in various fields of research make it an important tool for studying the function of specific neurons in the brain. While there are limitations to its use, the future directions for the use of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone in scientific research are promising.
Synthesis Methods
The synthesis of 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone involves the reaction of 2-chloroacetyl chloride with 4-(oxolan-3-yloxy)piperidine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone.
Scientific Research Applications
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is widely used in scientific research as a tool to activate specific neurons in the brain. This compound is used in optogenetics, a technique that involves using light to control the activity of neurons. 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone is used to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered receptors that can be selectively activated by 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone. This technique allows researchers to study the function of specific neurons in the brain and their role in various physiological and pathological processes.
properties
IUPAC Name |
2-chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c12-7-11(14)13-4-1-9(2-5-13)16-10-3-6-15-8-10/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQZUWVHGGBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2CCOC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.